molecular formula C8H12F3N3O B2786161 3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine CAS No. 1006473-39-7

3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B2786161
CAS No.: 1006473-39-7
M. Wt: 223.199
InChI Key: NGZBNQRNZTWPNW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine is an organic compound with the molecular formula C8H12F3N3O This compound is characterized by the presence of a pyrazole ring substituted with dimethyl and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with 2,2,2-trifluoroethanol in the presence of a suitable base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,5-Dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dimethyl-1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3O/c1-5-7(12)6(2)14(13-5)4-15-3-8(9,10)11/h3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZBNQRNZTWPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COCC(F)(F)F)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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